2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1)
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Overview
Description
2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C11H13ClN2S and a molecular weight of 240.749 g/mol . This compound is characterized by the presence of a thiazole ring and a phenylmethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) typically involves the reaction of thiazole derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylmethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolemethanamine: Lacks the phenylmethyl group, resulting in different chemical and biological properties.
Benzylamine: Lacks the thiazole ring, leading to different reactivity and applications.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
2-Thiazolemethanamine, .alpha.-(phenylmethyl)-, hydrochloride (1:1) is unique due to the combination of the thiazole ring and phenylmethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1228878-76-9 |
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Molecular Formula |
C11H13ClN2S |
Molecular Weight |
240.749 |
IUPAC Name |
2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H |
InChI Key |
XQCUEKANDANWHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl |
Origin of Product |
United States |
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